(S)-Chloromethyl 2-((tert-butoxycarbonyl)(methyl)amino)-4-methylpentanoate
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Overview
Description
(S)-Chloromethyl 2-((tert-butoxycarbonyl)(methyl)amino)-4-methylpentanoate is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)(methyl)amino)-4-methylpentanoate typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of Boc-protected compounds often utilizes flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Chloromethyl 2-((tert-butoxycarbonyl)(methyl)amino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reagents like sodium borohydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various bases for substitution reactions. The conditions typically involve mild temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield alcohols, while nucleophilic substitution can produce a variety of substituted derivatives .
Scientific Research Applications
(S)-Chloromethyl 2-((tert-butoxycarbonyl)(methyl)amino)-4-methylpentanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (S)-Chloromethyl 2-((tert-butoxycarbonyl)(methyl)amino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: This compound also features a Boc-protected amine and is used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other organic reactions.
Uniqueness
(S)-Chloromethyl 2-((tert-butoxycarbonyl)(methyl)amino)-4-methylpentanoate is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other fields .
Properties
IUPAC Name |
chloromethyl (2S)-4-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNO4/c1-9(2)7-10(11(16)18-8-14)15(6)12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVFYWDLNOIPSP-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCCl)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCCl)N(C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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